molecular formula C11H9NOS B1420753 2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde CAS No. 921061-16-7

2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1420753
CAS No.: 921061-16-7
M. Wt: 203.26 g/mol
InChI Key: RYJVUGRGDUNLMS-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde is a chemical compound belonging to the thiazole family, characterized by a fused benzene and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of 4-methylbenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which upon cyclization and subsequent oxidation yields the desired thiazole derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved scalability. The use of catalysts such as palladium or copper can enhance the efficiency of the cyclization process, reducing reaction times and increasing yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding thiazoline derivative.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-(4-Methylphenyl)-1,3-thiazole-5-carboxylic acid.

  • Reduction: 2-(4-Methylphenyl)-1,3-thiazoline-5-carbaldehyde.

  • Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in the development of new materials and catalysts.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of bacterial infections and inflammation.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde exerts its effects involves the interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2-(4-Methylphenyl)thiazole-4-carbaldehyde: This compound differs in the position of the methyl group on the phenyl ring.

  • 2-(3-Methylphenyl)-1,3-thiazole-5-carbaldehyde: The methyl group is located on a different position on the phenyl ring.

  • 2-(4-Methylphenyl)-1,3-oxazole-5-carbaldehyde: This compound has an oxazole ring instead of a thiazole ring.

These compounds share similarities in their core structures but exhibit different chemical and biological properties due to variations in their substituents and heterocyclic rings.

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)11-12-6-10(7-13)14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJVUGRGDUNLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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